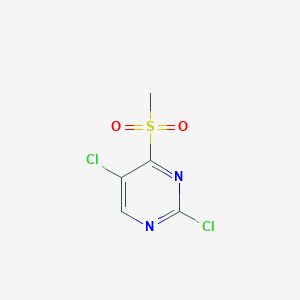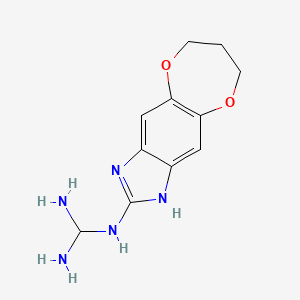
1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bis-indole framework connected by a 3,7-dimethylocta-2,6-dienylidene linker, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) typically involves the condensation of indole derivatives with a suitable 3,7-dimethylocta-2,6-dienylidene precursor. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the bis-indole linkage. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization and column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bis-indole structure allows for multiple binding interactions, enhancing its efficacy in targeting specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(3,7-Dimethyl-2,6-octadienylidene)bis(1H-indole)
- 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-pyrrole)
- 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-benzimidazole)
Uniqueness
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is unique due to its specific bis-indole framework and the 3,7-dimethylocta-2,6-dienylidene linker. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
93894-32-7 |
|---|---|
Molekularformel |
C26H28N2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1-[(2E)-1-indol-1-yl-3,7-dimethylocta-2,6-dienyl]indole |
InChI |
InChI=1S/C26H28N2/c1-20(2)9-8-10-21(3)19-26(27-17-15-22-11-4-6-13-24(22)27)28-18-16-23-12-5-7-14-25(23)28/h4-7,9,11-19,26H,8,10H2,1-3H3/b21-19+ |
InChI-Schlüssel |
XSHXVCYGTIAJFF-XUTLUUPISA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C(N1C=CC2=CC=CC=C21)N3C=CC4=CC=CC=C43)/C)C |
Kanonische SMILES |
CC(=CCCC(=CC(N1C=CC2=CC=CC=C21)N3C=CC4=CC=CC=C43)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


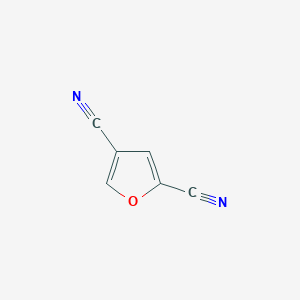
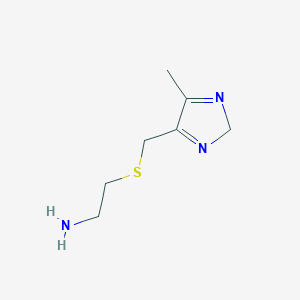



![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)
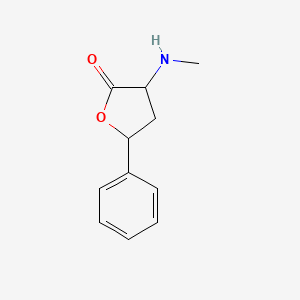
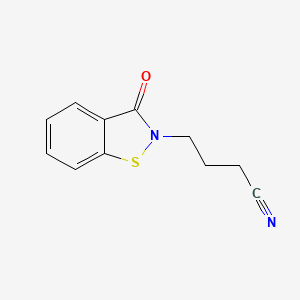
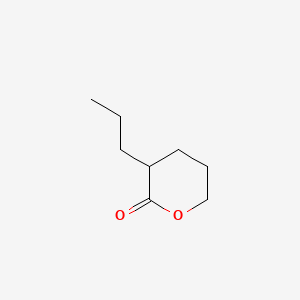
![1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13109024.png)
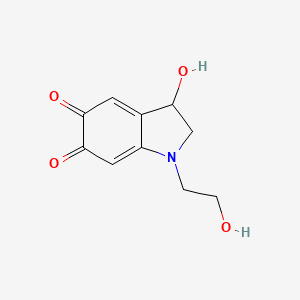
![4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)
